methyl 2-{[(3-chlorophenyl)methyl]sulfanyl}-3-[(4,6-dimethylpyrimidin-2-yl)amino]-4-oxo-3,4-dihydroquinazoline-7-carboxylate
Description
Methyl 2-{[(3-chlorophenyl)methyl]sulfanyl}-3-[(4,6-dimethylpyrimidin-2-yl)amino]-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a quinazoline-derived compound characterized by a fused bicyclic core structure. Key substituents include a 3-chlorobenzyl sulfanyl group at position 2, a 4,6-dimethylpyrimidin-2-yl amino group at position 3, and a methyl ester at position 5. The compound’s structure was likely determined via single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL for refinement and ORTEP-III for visualization, as these are standard tools in crystallography.
Properties
IUPAC Name |
methyl 2-[(3-chlorophenyl)methylsulfanyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]-4-oxoquinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O3S/c1-13-9-14(2)26-22(25-13)28-29-20(30)18-8-7-16(21(31)32-3)11-19(18)27-23(29)33-12-15-5-4-6-17(24)10-15/h4-11H,12H2,1-3H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NODOPOJDIUWMIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NN2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2SCC4=CC(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(3-chlorophenyl)methyl]sulfanyl}-3-[(4,6-dimethylpyrimidin-2-yl)amino]-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a thiol or sulfide reacts with a suitable leaving group on the quinazoline core.
Attachment of the Pyrimidinyl Group: The pyrimidinyl group is often introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.
Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance these activities and study the compound’s interactions with biological targets.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structure can be optimized to improve pharmacokinetic and pharmacodynamic properties, potentially leading to new therapeutic agents.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The quinazoline core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with other heterocyclic derivatives, such as ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate (). Below is a comparative analysis of their key features:
Key Observations:
Core Heterocycle Differences: The quinazoline core in the target compound is associated with DNA repair enzyme inhibition (e.g., PARP inhibitors), whereas pyrrolopyrimidines () are common in kinase-targeted therapies.
The 4,6-dimethylpyrimidin-2-yl amino group in the target compound may facilitate hydrogen bonding with enzyme active sites, a feature absent in the analogue from .
Ester Group Impact :
- The methyl ester (target) vs. ethyl ester () affects metabolic stability and bioavailability. Methyl esters are generally more susceptible to hydrolysis, which could influence pharmacokinetics.
Crystallographic Techniques :
- Both compounds likely utilized SHELX programs for structure refinement, given their prominence in small-molecule crystallography. The higher R factor (0.182) in suggests greater disorder or refinement challenges compared to typical SHELXL outputs.
Biological Activity
Methyl 2-{[(3-chlorophenyl)methyl]sulfanyl}-3-[(4,6-dimethylpyrimidin-2-yl)amino]-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Key Structural Features:
- Quinazoline Core: The quinazoline moiety is known for its bioactivity.
- Chlorophenyl and Dimethylpyrimidine Substituents: These groups potentially enhance the compound's interaction with biological targets.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. The compound under study has been evaluated for its efficacy against various cancer cell lines. For instance:
- In vitro Studies: The compound demonstrated cytotoxicity against multiple cancer lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent activity below 10 μM .
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | < 10 |
| A549 | < 10 |
Antibacterial Activity
Quinazoline derivatives have also shown antibacterial properties. The presence of the sulfonyl group in this compound enhances its interaction with bacterial targets, leading to effective inhibition of bacterial growth.
- Study Findings: Compounds similar to this structure have displayed activity against Gram-positive and Gram-negative bacteria, suggesting potential use as antimicrobial agents .
Other Biological Activities
The compound's structural components suggest other possible activities:
- Anti-inflammatory Effects: Quinazoline derivatives are often explored for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
- Antimalarial Activity: Some derivatives have shown promise as antimalarial agents, highlighting the versatility of the quinazoline scaffold in drug development .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents:
- Chlorophenyl Group: Enhances lipophilicity and may improve cell membrane permeability.
- Dimethylpyrimidine Substituent: Potentially increases binding affinity to target proteins due to additional hydrogen bonding capabilities.
Case Studies
-
Cytotoxicity Assessment:
A study evaluated a series of quinazoline derivatives, including this compound, against several cancer cell lines. Results indicated that modifications at the 4-position of the quinazoline ring significantly affected cytotoxicity profiles . -
Antibacterial Screening:
In another investigation, compounds with similar structures were tested against Staphylococcus aureus and Escherichia coli. The results showed that introducing a sulfonamide group enhanced antibacterial efficacy .
Q & A
Q. What are the recommended synthetic routes and optimization strategies for this compound?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the quinazolinone core via cyclization of anthranilic acid derivatives under acidic conditions .
- Step 2 : Introduction of the 3-chlorobenzylsulfanyl group via nucleophilic substitution, requiring anhydrous solvents like dimethylformamide (DMF) to prevent hydrolysis .
- Step 3 : Coupling with 4,6-dimethylpyrimidin-2-amine using carbodiimide-based coupling agents (e.g., EDC/HOBt) to ensure regioselectivity .
Optimization Tips : Monitor reaction progress via TLC or HPLC. Purification often requires column chromatography with gradient elution (e.g., hexane/ethyl acetate) .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Methodological Answer : Use a combination of:
- Single-crystal X-ray diffraction to resolve the 3D structure and confirm stereochemistry (mean C–C bond deviation: ≤0.005 Å) .
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., pyrimidine NH at δ 8.2–8.5 ppm; methyl groups at δ 2.1–2.4 ppm) .
- High-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H] calculated within 2 ppm error) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR inhibition) using ATP-competitive protocols .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for the pyrimidine and quinazoline moieties?
- Methodological Answer :
- Modular synthesis : Replace 4,6-dimethylpyrimidin-2-amine with analogs (e.g., 4-methoxy or 6-trifluoromethyl) to assess electronic effects on bioactivity .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins (e.g., DHFR or kinases) .
- Data analysis : Compare IC values across derivatives to identify critical substituents (e.g., chlorophenyl groups enhance lipophilicity) .
Q. What methodologies assess the compound’s environmental fate and biodegradation?
- Methodological Answer : Follow protocols from environmental chemistry frameworks :
- Hydrolysis studies : Incubate in buffers (pH 4–9) at 25–50°C; monitor degradation via LC-MS.
- Soil biodegradation : Use OECD 307 guidelines with activated sludge; quantify metabolites like sulfoxides or carboxylated derivatives .
- Ecotoxicity : Daphnia magna acute toxicity tests (48-h EC) and algal growth inhibition assays .
Q. How can advanced spectroscopic techniques resolve tautomeric or conformational ambiguities?
- Methodological Answer :
- Dynamic NMR : Analyze temperature-dependent H NMR shifts to detect tautomerism in the quinazolinone ring .
- Vibrational circular dichroism (VCD) : Assign absolute configuration of chiral centers (if present) .
- Solid-state NMR : Compare crystalline vs. amorphous forms to identify polymorphic variations affecting bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
